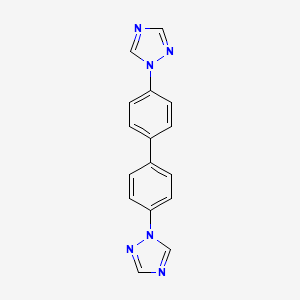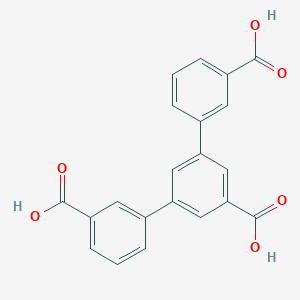![molecular formula C18N6O9 B8196785 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone](/img/structure/B8196785.png)
6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone is a complex heterocyclic compound with a molecular formula of C18N6O9 and a molecular weight of 444.23 g/mol . This compound is known for its unique structure, which includes multiple fused rings and nitrogen atoms, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone typically involves the reaction of hexaazatriphenylene trianhydride with appropriate reagents under controlled conditions . One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and refluxing the mixture under an inert atmosphere . The reaction yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce lower oxidation states .
Aplicaciones Científicas De Investigación
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone has several scientific research applications:
Mecanismo De Acción
The mechanism by which Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone exerts its effects involves interactions with molecular targets such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Hexaazatriphenylene trianhydride: A precursor in the synthesis of the compound.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Another heterocyclic compound with similar structural features.
Uniqueness
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone is unique due to its multiple fused rings and nitrogen atoms, which confer distinct chemical and physical properties .
Propiedades
IUPAC Name |
6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18N6O9/c25-13-7-8(14(26)31-13)20-2-1(19-7)3-5(22-10-9(21-3)15(27)32-16(10)28)6-4(2)23-11-12(24-6)18(30)33-17(11)29 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTASSOQNDRGAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C(C4=C1N=C5C(=N4)C(=O)OC5=O)N=C6C(=N3)C(=O)OC6=O)N=C7C(=N2)C(=O)OC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
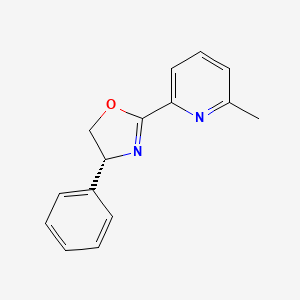

![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)
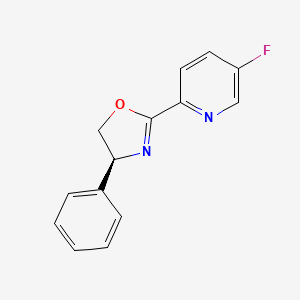
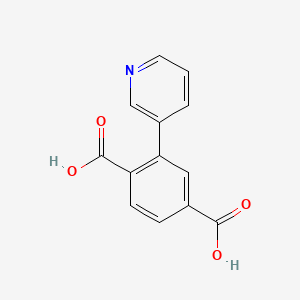
![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
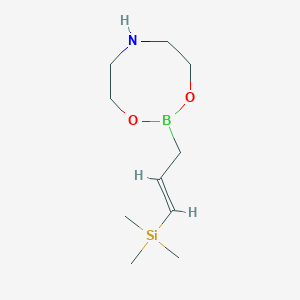
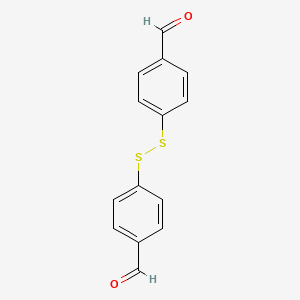
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)
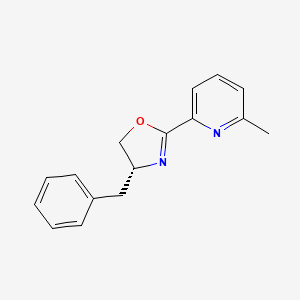

![3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8196816.png)
